5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized starting from 4-chlorobenzoic acid. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on synthesizing various triazole derivatives, examining their structures and chemical behaviors. For instance, Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives with specific attention to π-hole tetrel bonding interactions, utilizing Hirshfeld surface analysis and DFT calculations to understand the influence of substituents on interaction energies (Ahmed et al., 2020). Similarly, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazoles with triazole components, revealing their planar structures and the orientation of fluorophenyl groups through crystallography (Kariuki et al., 2021).
Biological Activities and Applications
Several studies have investigated the antimicrobial and antifungal properties of triazole derivatives. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007). Volkova, Levshin, and Perlovich (2020) explored the physicochemical properties of a novel antifungal compound from the triazole class, determining its solubility and distribution preferences in biological media, which could inform drug delivery pathways (Volkova et al., 2020).
Material Science and Chemistry
Triazole derivatives have also found applications in materials science and chemistry. Zolfigol et al. (2006) utilized a triazole compound as an effective oxidizing agent, showcasing its utility in organic synthesis (Zolfigol et al., 2006). Additionally, Mallakpour and Butler (1985) discussed the use of triazolinediones in creating alternating copolymers through Diels-Alder and ene reactions, demonstrating the versatility of triazole compounds in polymer chemistry (Mallakpour & Butler, 1985).
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-6-13(21)7-3-11)19-25-24-16(28(18)19)12-4-8-14(22)9-5-12/h2-9H,10H2,1H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEXVXCFFRDHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41750432 |
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